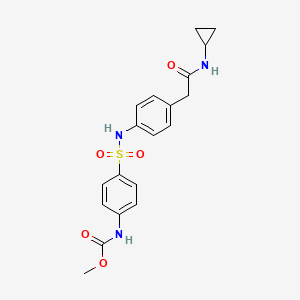

methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is a complex organic compound with a diverse range of applications in chemistry, biology, medicine, and industry. Its intricate structure and multifaceted properties make it a compound of great interest to researchers and industrialists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic synthesis. The starting materials include phenyl carbamate, cyclopropylamine, and relevant phenyl sulfamoyl intermediates. The key steps often involve nucleophilic substitution reactions under controlled conditions of temperature, pressure, and pH, followed by purification using chromatography techniques.

Industrial Production Methods: Industrial production scales up these synthetic routes using batch or continuous flow reactors. Efficient control over reaction parameters such as reagent concentrations, solvent choices, and reaction times ensures high yields and purity. Techniques like crystallization and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate undergoes oxidation reactions to form oxo derivatives. Common oxidizing agents include hydrogen peroxide and permanganates.

Reduction: It can be reduced to corresponding amine and alcohol derivatives using reducing agents like lithium aluminium hydride.

Substitution: This compound is prone to substitution reactions, particularly nucleophilic substitution, where halogen atoms can be replaced with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, permanganates.

Reduction: Lithium aluminium hydride, sodium borohydride.

Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted phenyl carbamates.

Scientific Research Applications

Chemistry: Methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is used as a key intermediate in the synthesis of complex organic molecules. Its unique reactivity profile makes it valuable in designing new compounds.

Biology: In biological research, this compound is utilized to study protein-ligand interactions, enzyme inhibition, and cellular transport mechanisms.

Medicine: It holds potential as a pharmaceutical agent due to its ability to inhibit specific enzymes and pathways involved in diseases. Research is ongoing to explore its therapeutic potential in treating conditions like cancer and metabolic disorders.

Industry: The compound finds applications in the development of new materials and chemical processes. It serves as an additive in polymer production and as a component in high-performance coatings and adhesives.

Mechanism of Action

The primary mechanism by which methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, altering their activity and modulating biochemical pathways. Key pathways influenced by this compound include signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar compounds include other carbamate derivatives like phenyl carbamate, methyl (2-oxo-2-phenylethyl)carbamate, and cyclopropylamine derivatives. What sets methyl (4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate apart is its unique combination of cyclopropylamine and sulfamoyl functionalities, which confer distinct reactivity and biological activity profiles.

So there you have it, a full rundown. Is there anything you want to dive deeper into, or is there something else on your mind?

Properties

IUPAC Name |

methyl N-[4-[[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-27-19(24)21-15-8-10-17(11-9-15)28(25,26)22-16-4-2-13(3-5-16)12-18(23)20-14-6-7-14/h2-5,8-11,14,22H,6-7,12H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVWGCPRJYIJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2671937.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B2671941.png)

![2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2671946.png)

![3-Azabicyclo[4.3.1]decane;hydrochloride](/img/structure/B2671947.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2671949.png)

![7-Chloro-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-sulfonyl fluoride](/img/structure/B2671951.png)

![N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2671952.png)